Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H20BrNO4S. This compound is notable for its unique structure, which includes a bromophenoxy group, a propanamido group, and a dimethylthiophene carboxylate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromophenol with propanoic acid to form 2-(2-bromophenoxy)propanoic acid. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The propanamido group may enhance the compound’s binding affinity to its targets, while the dimethylthiophene carboxylate group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 3-[(2S)-2-(2-bromophenoxy)propanamido]benzoate
- Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H18BrNO4S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 2-[2-(2-bromophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-8-6-5-7-12(13)18/h5-8,10H,1-4H3,(H,19,20) |
InChI Key |
KMEQZUGSKWDNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2Br)C |
Origin of Product |
United States |
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